molecular formula C4H9N5 B071805 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) CAS No. 181648-98-6

1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI)

Cat. No.: B071805
CAS No.: 181648-98-6
M. Wt: 127.15 g/mol
InChI Key: ROAFQARTWKYLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) typically involves the reaction of nitriles with sodium azide in the presence of catalysts. One common method is the cycloaddition of nitriles with sodium azide, catalyzed by zinc salts, to form tetrazole derivatives . This reaction can be carried out under mild conditions, often in aqueous environments, making it efficient and environmentally friendly.

Industrial Production Methods

Industrial production of 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Microwave-assisted synthesis and heterogeneous catalysis are also employed to optimize reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, tetrazole derivatives can inhibit enzymes such as cytochrome P450, affecting various metabolic processes . The compound’s high nitrogen content and stable structure allow it to interact with different biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high nitrogen content and stability make it particularly valuable in applications requiring robust and reactive compounds .

Properties

IUPAC Name

N,N,1-trimethyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-8(2)4-5-6-7-9(4)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAFQARTWKYLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.